The synthesis of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole typically involves several key methods:
Each method has its advantages in terms of yield and purity, with variations depending on the specific starting materials and conditions used.
The chemical reactivity of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole can be analyzed in terms of its interactions with various biological targets:
The mechanism through which 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exerts its antifungal effects primarily involves:
The physical and chemical properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole include:
These properties are critical for determining formulation strategies for pharmaceutical applications.
The primary applications of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole are centered around its use as an antifungal agent:
The structural progression from fluconazole to its 4-defluoro-4-triazolyl analog marks a pivotal shift from dihalogenated simplicity to triazole-enriched complexity. Fluconazole (C₁₃H₁₂F₂N₆O, MW: 306.27 g/mol) features a central propan-2-ol backbone flanked by two triazole rings, with a 2,4-difluorophenyl group providing essential hydrophobic anchoring [8]. The 4-defluoro derivative undergoes a significant metamorphosis:
Table 1: Structural Comparison of Fluconazole and its 4-Defluoro-4-Triazolyl Derivative
Structural Feature | Fluconazole | 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole |
---|---|---|
Molecular Formula | C₁₃H₁₂F₂N₆O | C₁₅H₁₄FN₉O |
Molecular Weight (g/mol) | 306.27 | 355.33 |
Aromatic System | 2,4-Difluorophenyl | 2-Fluoro-4-(1H-1,2,4-triazol-1-yl)phenyl |
Triazole Moieties | Two (attached to propanol backbone) | Three (two on backbone, one replacing 4-F on phenyl) |
Stereochemistry | Achiral | Achiral |
SMILES | OC(Cn1cncn1)(Cn2cncn2)c3ccc(F)cc3F | OC(Cn1cncn1)(Cn2cncn2)c3ccc(cc3F)n4cncn4 |
This transformation replaces the para-fluorine atom on the phenyl ring with a bulkier, hydrogen-bond-capable 1,2,4-triazole unit. Crucially, both molecules retain an achiral configuration with no defined stereocenters or E/Z isomers, simplifying synthesis and purification pathways [1] [8]. The resulting structure (SMILES: OC(CN1C=NC=N1)(CN2C=NC=N2)C3=CC=C(C=C3F)N4C=NC=N4
) introduces enhanced topological complexity and potential for multi-dentate binding interactions within fungal CYP450 active sites [1] [5]. This evolution signifies a deliberate departure from relying solely on halogen bonding (from fluorine) towards leveraging the enhanced electron-donating capacity and polar surface area of an additional triazole ring.
The strategic replacement of fluorine at the phenyl ring's para-position with a 1,2,4-triazole ring stems from a multifaceted rationale targeting both pharmacodynamic enhancement and physicochemical optimization:
Table 2: Key Physicochemical Properties and Structural Attributes Influencing Target Binding
Property/Attribute | Impact on Antifungal Activity & Pharmacokinetics |
---|---|
Molecular Weight (355.33) | Increased size may influence membrane permeability and distribution compared to fluconazole (306.27), potentially favoring certain tissue compartments. |
Triazole Count (Three) | Significantly increases potential for hydrogen bonding and coordination interactions with CYP450 enzymes. |
LogP (Calculated ~1.2-1.8) | Moderate lipophilicity, potentially balancing solubility and membrane penetration. Predicted higher than fluconazole (LogP ~0.5) due to the extra hydrophobic triazole. |
Achiral Structure | Simplifies synthesis and eliminates concerns about stereoisomer activity differences. |
Polar Surface Area (High) | Increased hydrogen bonding capacity may influence solubility and protein binding characteristics. |
The introduction of a third 1,2,4-triazole ring at the phenyl C4 position profoundly influences the molecule's physicochemical behavior, thereby modulating its pharmacokinetic (PK) and pharmacodynamic (PD) profile:
Table 3: Predicted Physicochemical and ADMET Properties of 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole
Property Category | Specific Property | Value / Prediction | Significance |
---|---|---|---|
Physicochemical | Molecular Formula | C₁₅H₁₄FN₉O | Defines elemental composition and molecular weight (355.33 g/mol). |
SMILES | OC(CN1C=NC=N1)(CN2C=NC=N2)C3=CC=C(C=C3F)N4C=NC=N4 | Standard representation of molecular structure. Achiral. | |
logP (Calculated) | ~1.2 - 1.8 | Predicts moderate lipophilicity; balance between solubility and permeability. | |
Polar Surface Area (Calculated) | High (>100 Ų likely) | Indicates good hydrogen bonding potential and aqueous solubility. | |
ADMET Predictions | Predicted CCS [M+H]+ (Ų) | 174.8 | Indicates conformation size in gas phase (relevant for mass spectrometry). |
CYP450 Inhibition (Primary) | Strong CYP51A1 (Targeted) | Core mechanism of antifungal action. | |
CYP450 Inhibition (Off-Target) | Potential (Similar to Fluconazole: CYP2C19, 2C9, 3A4) | Likely retains drug-drug interaction potential of parent via human CYP inhibition. | |
Primary Excretion Route | Predominantly Renal (Unchanged) | Based on high solubility and structural stability. |
The strategic incorporation of a third triazole ring in 4-Defluoro-4-(1H-1,2,4-triazol-1-yl) Fluconazole exemplifies a rational approach to antifungal drug design. By replacing a fluorine atom with a bioisosterically sophisticated heterocycle, this derivative seeks to optimize the interplay between target affinity, physicochemical properties, and metabolic handling, potentially yielding a next-generation azole with an enhanced therapeutic profile for systemic fungal infections. Its designation as a major impurity underscores the importance of robust analytical methods (HPLC/UV) for its control in fluconazole APIs, reflecting its structural proximity and potential biological activity [1] [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: